molecular formula C9H20N2O2 B585477 Nε,Nε,Nε-Trimethyllysine-d9 CAS No. 1182037-78-0

Nε,Nε,Nε-Trimethyllysine-d9

Cat. No.: B585477
CAS No.: 1182037-78-0
M. Wt: 197.326
InChI Key: MXNRLFUSFKVQSK-DQBSYZJZSA-N
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Description

Nε,Nε,Nε-Trimethyllysine-d9 is a deuterium-labeled derivative of Nε,Nε,Nε-Trimethyllysine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the trimethyl groups, making it useful for various analytical and biochemical studies .

Mechanism of Action

Target of Action

Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .

Mode of Action

This compound serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.

Biochemical Pathways

The primary biochemical pathway that this compound is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.

Pharmacokinetics

It’s worth noting that the deuterium labeling of this compound has the potential to affect its pharmacokinetic and metabolic profiles .

Result of Action

As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .

Action Environment

Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 involves the methylation of lysine with deuterated methyl groups. The process typically includes the following steps:

    Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected to prevent unwanted reactions.

    Methylation: The protected lysine is then reacted with deuterated methyl iodide (CD3I) in the presence of a base such as sodium hydride (NaH) to introduce the deuterated methyl groups.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions

Nε,Nε,Nε-Trimethyllysine-d9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Nε,Nε,Nε-Trimethyllysine-d9 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: To study protein methylation and demethylation processes.

    Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Used in the development of new drugs and biochemical assays

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nε,Nε,Nε-Trimethyllysine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies where precise quantification is essential .

Properties

CAS No.

1182037-78-0

Molecular Formula

C9H20N2O2

Molecular Weight

197.326

IUPAC Name

(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate

InChI

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3

InChI Key

MXNRLFUSFKVQSK-DQBSYZJZSA-N

SMILES

C[N+](C)(C)CCCCC(C(=O)[O-])N

Synonyms

(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt;  Lysine betaine-d9  ;  6-N-Trimethyl L-Lysine-d9

Origin of Product

United States

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